N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, a pyridine ring, and a carboxamide group, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core One common method is the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents to form the thiadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Various electrophilic and nucleophilic addition reactions can be performed depending on the desired product.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products can be further modified or used as intermediates in the synthesis of other compounds.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been studied, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has been investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: It can be utilized in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Thiadiazole Derivatives: These compounds share the thiadiazole ring and are known for their diverse biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring are also common in medicinal chemistry.
Carboxamide Derivatives: These compounds feature the carboxamide group and are used in various pharmaceutical applications.
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in multiple fields. Its structural complexity and versatility make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-4-3-5-13(8-11)9-21-10-14(6-7-15(21)22)16(23)18-17-20-19-12(2)24-17/h3-8,10H,9H2,1-2H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTKLNTYXBETMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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